(5R,10R,13S,17S)-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[5,10-epoxycyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol
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Overview
Description
The compound “(5R,10R,13S,17S)-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[5,10-epoxycyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-ol” has a molecular formula of C20H28O4 .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results .Physical And Chemical Properties Analysis
This compound has a molecular weight of 332.44 . Other physical and chemical properties are not available in the search results .Scientific Research Applications
Inhibitors of Androgen Biosynthesis
Research on androsterone derivatives, structurally related to cyclopenta[a]phenanthrene, demonstrates the potential of these compounds as inhibitors of androgen biosynthesis. The structural modifications, particularly in the E-ring of the steroid nucleus, play a crucial role in their biological activity, allowing for the rationalization of biological results obtained with such derivatives (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Cardiac Glycosides
The isolation of cardiac aglycones like 17βH-Periplogenin from traditional medicinal plants indicates the importance of cyclopenta[a]phenanthrene-related compounds in the development of treatments for heart-related conditions. The structural analysis of these compounds provides insights into their interaction with biological targets (Zhang, Bao, Wu, Yu, & Li, 2012).
Structural Studies and Synthetic Approaches
The structural elucidation and synthetic modification of cyclopenta[a]phenanthrene derivatives are central to understanding their biological functions and potential applications. Studies involving the synthesis of steroidal and non-steroidal analogs highlight the versatility of these frameworks for generating compounds with desired properties (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
Metabolic Studies and Biological Activity
Investigations into the metabolism and biological activity of cyclopenta[a]phenanthrene derivatives provide valuable information on their pharmacokinetic profiles and potential as therapeutic agents. These studies can identify key metabolites and elucidate mechanisms of action, contributing to drug development processes (Hadfield, Abbott, Coombs, & Drake, 1984).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1'R,5'S,6'S,13'R)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14,16,21H,2-4,6-12H2,1H3/t13?,14?,16-,17-,18+,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNXSCWHWRADDM-NXJMWEIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2O)CCC45C3(O4)CCC6(C5)OCCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3C(C1CC[C@@H]2O)CC[C@@]45[C@@]3(O4)CCC6(C5)OCCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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